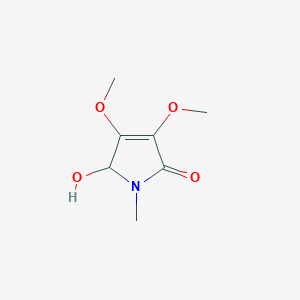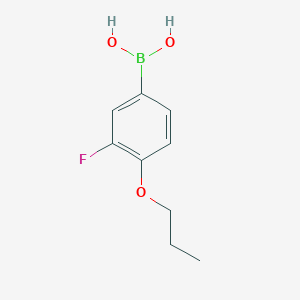
3-Fluoro-4-propoxyphenylboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenylboronic acids, including derivatives like 3-Fluoro-4-propoxyphenylboronic acid, typically involves organoboron compounds as key intermediates. For instance, organoboron compounds have been applied as Lewis acid receptors in polymeric membranes, showcasing their versatility in synthetic applications. A method for the synthesis of similar compounds involves the Grignard reaction, protection of carbonyl groups, and subsequent boronation, indicating the complexity and the multi-step nature of synthesizing such substituted phenylboronic acids (Jańczyk et al., 2012); (Liu Zao, 2005).
Molecular Structure Analysis
The molecular structure of phenylboronic acids and their derivatives, such as 3-Fluoro-4-propoxyphenylboronic acid, can be elucidated using techniques like Density Functional Theory (DFT). Studies have shown the effectiveness of DFT in characterizing the geometric structure, electronic structure properties, and the molecular electrostatic potential of similar compounds, providing insights into their chemical behavior and reactivity (Sas & Kurt, 2018).
Chemical Reactions and Properties
The reactivity of 3-Fluoro-4-propoxyphenylboronic acid is influenced by the presence of the boronic acid group, which can participate in Suzuki coupling reactions, a common method for forming carbon-carbon bonds. The fluorine and propoxy substituents further modify its reactivity and solubility, affecting its utility in various chemical transformations. Fluoro-substituted phenylboronic acids have been studied for their structures, properties, and tautomeric equilibria, demonstrating the significant impact of fluorine substitution on the properties of these compounds (Kowalska et al., 2016).
Wissenschaftliche Forschungsanwendungen
Organoboron Compounds as Analytical Tools
Organoboron compounds, including derivatives similar to 3-Fluoro-4-propoxyphenylboronic acid, have been explored for their potential as Lewis acid receptors in analytical applications. For instance, organoboron compounds have shown effectiveness in detecting fluoride ions when applied in polymer membrane electrodes. These compounds exhibit enhanced selectivity towards fluoride ions, albeit with some variations in response based on the boronic acid's structure and the membrane's composition. This selectivity is crucial for applications in environmental monitoring and analytical chemistry, where precise ion detection is required (Jańczyk et al., 2012).
In Organic Synthesis and Material Science
The role of fluorine-substituted organoboron compounds in organic synthesis and material science is increasingly significant. These compounds serve as intermediates in the synthesis of complex molecules due to their reactivity and the unique properties imparted by the fluorine atom. Fluorine's electron-withdrawing nature can affect the Lewis acidity of boron, influencing reaction pathways and outcomes. Research has demonstrated that fluoro-substituted boronic acids and their derivatives are valuable in creating novel materials and chemicals with enhanced properties (Gozdalik et al., 2017).
Biocatalysis and Environmental Applications
The synthesis and application of fluorine-containing organoboron compounds extend to biocatalysis and environmental sustainability. For instance, the biocatalytic synthesis of fluorine-containing acids showcases the integration of fluorinated organoboron compounds into bio-based processes, offering pathways to produce chemicals with minimal environmental impact. Such compounds can serve as precursors for further chemical transformations or as building blocks in the synthesis of polymers and materials with specific properties (Liu et al., 2022).
Advances in Materials Chemistry
Further research into organoboron compounds, including fluorine-substituted phenylboronic acids, has led to developments in materials chemistry, particularly in the creation of conductive polymers and sensors. For example, the synthesis of polymers bearing fluoro-containing phenylboronic acid groups for glucose sensing underscores the potential of these compounds in developing enzyme-free, highly selective, and sensitive biosensors. Such advancements are pivotal for medical diagnostics and environmental monitoring, where rapid and accurate detection of biological or chemical species is essential (Bao et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-fluoro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMFQWJHYCKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584277 | |
| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-propoxyphenylboronic acid | |
CAS RN |
192376-68-4 | |
| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)
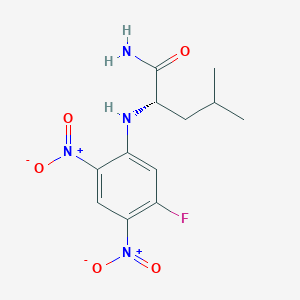
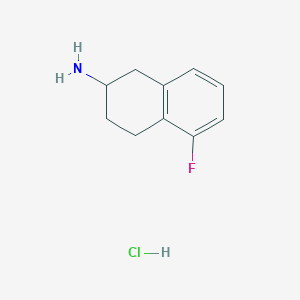
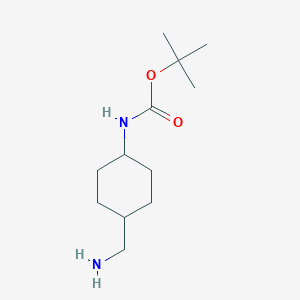
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
